molecular formula C23H20ClN3O3S B2960345 N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899742-43-9

N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2960345
CAS RN: 899742-43-9
M. Wt: 453.94
InChI Key: LOUAPBXZMAUYKQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro 1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with the following chemical formula: C₁₅H₁₉ClFN . Let’s break down its properties and functions:

Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide reveals its complexity. The chlorophenyl and cyclopentyl groups contribute to its three-dimensional arrangement. Analyzing bond angles, torsion angles, and steric effects provides insights into its stability and reactivity.

Mechanism of Action

N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide likely interacts with biological targets. Explore its binding sites, receptor interactions, and enzymatic inhibition. Computational studies and molecular docking simulations can elucidate its mode of action.

Future Directions

: [ChemSpider: N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](https://www.chemspider.com/Chemical-Structure.47503940.html)

Scientific Research Applications

Vibrational Spectroscopic Analysis

A study focused on the vibrational spectroscopic signatures of a molecule similar to N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, specifically N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This molecule was characterized using Raman and Fourier transform infrared spectroscopy, comparing the results with ab initio calculations. The study provided insights into the stereo-electronic interactions leading to molecular stability and evaluated its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, were analyzed to understand their molecular conformation. These studies revealed folded conformations about the methylene C atom of the thioacetamide bridge, with varying inclinations between the pyrimidine and benzene rings. This structural analysis contributes to a deeper understanding of the molecular geometry and potential intermolecular interactions of related compounds (Subasri et al., 2016; Subasri et al., 2017).

Inhibitory Activity Against Enzymes

A molecule with a similar structural framework, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, and its analogues were synthesized and evaluated for their inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds demonstrated potential as dual inhibitors, with implications for therapeutic applications in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Ligand-Protein Interactions

In a study exploring benzothiazolinone acetamide analogs, which are structurally related to N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, molecular docking was used to understand the binding interactions of these ligands with Cyclooxygenase 1 (COX1). This research provided valuable insights into the potential therapeutic applications of these compounds (Mary et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-16-10-4-5-11-17(16)25-19(28)13-31-23-26-20-15-9-3-6-12-18(15)30-21(20)22(29)27(23)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUAPBXZMAUYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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